5,8,11,14-Eicosatetraynoic acid

Übersicht

Beschreibung

ETYA is a long-chain fatty acid . It is a 20-carbon unsaturated fatty acid containing 4 alkyne bonds . It is known to inhibit the enzymatic conversion of arachidonic acid to prostaglandins E (2) and F (2a) . It is also a nonspecific inhibitor of cyclooxygenases and lipoxygenases . ETYA inhibits human platelet 12- LO and COX- 1 with IC 50 values of 4 µM and 8 µM, respectively . It is a PPAR ligand which activates PPARα and PPARγ chimeras at concentrations of 10 µM .

Synthesis Analysis

ETYA is a competitive analogue of arachidonic acid and it has been shown to reversibly inhibit human prostate PC3 DNA synthesis . This inhibition resulted in reduced cell numbers at 72 h . It is suggested that ETYA was effective in inhibiting the conversion of linoleate to archidonate and the conversion of arachidonate to 22:4 and 22:5 .

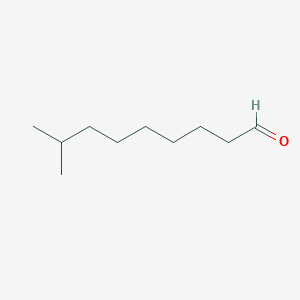

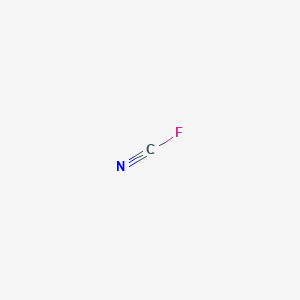

Molecular Structure Analysis

The molecular formula of ETYA is C20H24O2 . The IUPAC name is icosa-5,8,11,14-tetraynoic acid . The InChI is InChI=1S/C20H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20 (21)22/h2-5,8,11,14,17-19H2,1H3, (H,21,22) . The Canonical SMILES is CCCCCC#CCC#CCC#CCC#CCCCC (=O)O .

Chemical Reactions Analysis

ETYA, a widely used inhibitor of cyclooxygenase and lipoxygenase, inhibited the incorporation of 14C-arachidonic acid into cell lipids of the murine thymoma EL4 . It is also known to inhibit PC3 DNA synthesis and cellular proliferation, in part due to its 5’-lipoxygenase activity .

Physical And Chemical Properties Analysis

The molecular weight of ETYA is 296.4 g/mol . It is a 20-carbon unsaturated fatty acid containing 4 alkyne bonds .

Wissenschaftliche Forschungsanwendungen

Lipid Metabolism

ETYA has been found to have significant effects on lipid metabolism . It has been used in hypocholesterolemic and dermatological studies involving both animals and humans . The primary interest is focused on the effects of ETYA on selected processes of arachidonate metabolism .

Inflammation and Platelet Aggregation

ETYA has been observed to have an effect on inflammation and platelet aggregation . This is particularly relevant given the role of arachidonate metabolism in these processes .

Tumor Growth

ETYA has been studied for its effects on tumor growth . The relevance of arachidonate metabolism to this process makes ETYA a potential therapeutic agent .

Suppression of CCL2/MCP-1 Expression

ETYA has been found to suppress CCL2/MCP-1 expression in IFN-γ-stimulated astrocytes by increasing MAPK phosphatase-1 mRNA stability . This suggests a potential role for ETYA in the management of neuroinflammatory conditions .

Inhibition of Cyclooxygenase and Lipoxygenases

ETYA is known to inhibit cyclooxygenase and all lipoxygenases in whole cells . This makes it a potential therapeutic agent in conditions where these enzymes play a role .

6. Modulation of Calcium Entry into Cells ETYA has been found to modulate calcium entry into cells . This could have implications for a variety of cellular processes that are regulated by calcium .

Stimulation of Luteinizing Hormone Release

ETYA has been observed to stimulate the release of luteinizing hormone from cultured pituitary cells . This suggests a potential role for ETYA in the regulation of reproductive processes .

8. Inhibition of Phospholipase A2 and Cytochrome P-450 ETYA inhibits phospholipase A2 and cytochrome P-450 . These enzymes are involved in a variety of biological processes, suggesting further potential applications for ETYA .

Wirkmechanismus

Target of Action

5,8,11,14-Eicosatetraynoic acid (ETYA) is a non-metabolizable analog of ω-6 arachidonic acid . It primarily targets cyclooxygenases (COX) and lipoxygenases (LOX) . These enzymes play crucial roles in the metabolism of arachidonic acid, leading to the production of various bioactive lipids that are involved in inflammation and other physiological processes .

Mode of Action

ETYA acts as a strong activator of the human peroxisome proliferator-activated receptor α (PPARα) . It also acts as an inhibitor of lipoxygenases (LOX) and cyclooxygenases (COX) . By inhibiting these enzymes, ETYA can prevent the formation of pro-inflammatory mediators .

Biochemical Pathways

ETYA affects the arachidonic acid metabolic pathway. It inhibits the action of COX and LOX enzymes, which are involved in the conversion of arachidonic acid into prostaglandins and leukotrienes, respectively . These molecules are potent mediators of inflammation. Therefore, the inhibition of these enzymes by ETYA can lead to a decrease in inflammation .

Pharmacokinetics

As a non-metabolizable analog of arachidonic acid, it is expected that etya would have similar pharmacokinetic properties to those of arachidonic acid .

Result of Action

ETYA has been shown to suppress the expression of CCL2/MCP-1, a chemokine that plays a key role in the initiation and progression of inflammation . This suppression occurs through the up-regulation of MAPK phosphatase-1 mRNA levels, resulting in the suppression of c-Jun N-terminal kinase (JNK) phosphorylation and activator protein 1 (AP1) activity in IFN-γ-stimulated brain glial cells .

Action Environment

The action of ETYA can be influenced by various environmental factors. For instance, the presence of IFN-γ can stimulate the action of ETYA in suppressing the expression of CCL2/MCP-1 . .

Eigenschaften

IUPAC Name |

icosa-5,8,11,14-tetraynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-5,8,11,14,17-19H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLDCXPLYOWQRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CCC#CCC#CCC#CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20152318 | |

| Record name | 5,8,11,14-Eicosatetraynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,8,11,14-Eicosatetraynoic acid | |

CAS RN |

1191-85-1 | |

| Record name | 5,8,11,14-Eicosatetraynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8,11,14-Eicosatetraynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,8,11,14-EICOSATETRAYNOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FEJ8J06DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

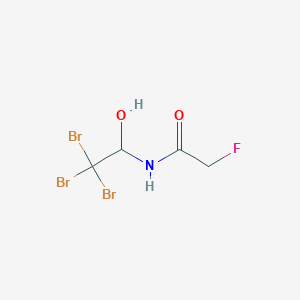

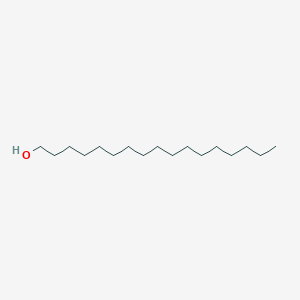

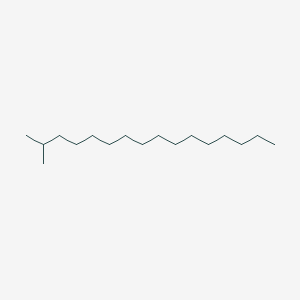

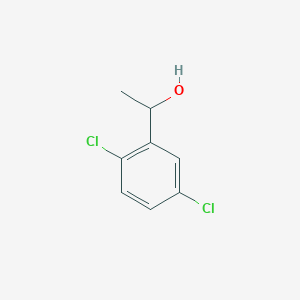

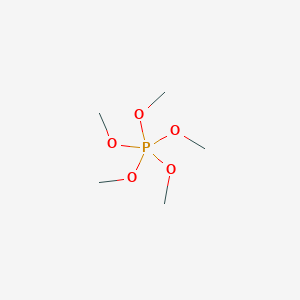

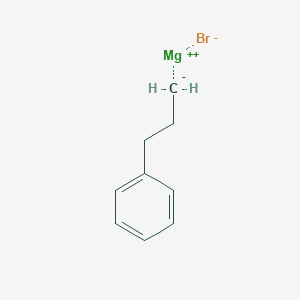

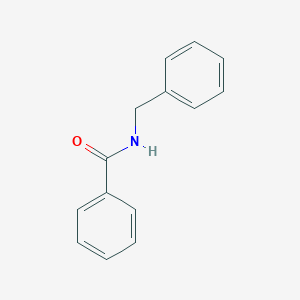

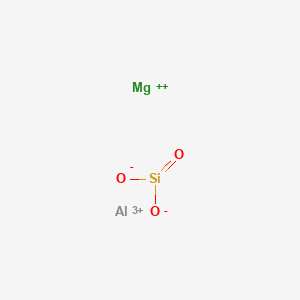

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.2]octan-1-amine](/img/structure/B72785.png)